molecular formula C17H16F6N4O3 B11101527 ethyl 3,3,3-trifluoro-2-(propanoylamino)-N-[3-(trifluoromethyl)quinoxalin-2-yl]alaninate

ethyl 3,3,3-trifluoro-2-(propanoylamino)-N-[3-(trifluoromethyl)quinoxalin-2-yl]alaninate

Cat. No.: B11101527
M. Wt: 438.32 g/mol
InChI Key: VPLLKYPORSZZIQ-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)-2-{[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]AMINO}PROPANOATE is a complex organic compound that features multiple functional groups, including trifluoromethyl, propionylamino, and quinoxalinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)-2-{[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]AMINO}PROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline derivative, followed by the introduction of the trifluoromethyl group through nucleophilic substitution or electrophilic addition reactions. The final steps involve the coupling of the propionylamino group and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)-2-{[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, ETHYL 3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)-2-{[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]AMINO}PROPANOATE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the quinoxaline moiety suggests possible activity as an antimicrobial or anticancer agent, while the trifluoromethyl group could enhance its metabolic stability and bioavailability.

Industry

In industry, ETHYL 3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)-2-{[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]AMINO}PROPANOATE could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)-2-{[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]AMINO}PROPANOATE would depend on its specific application. In a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)-2-{[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]AMINO}PROPANOATE might include other quinoxaline derivatives, trifluoromethyl-containing compounds, and propionylamino esters.

Uniqueness

What sets ETHYL 3,3,3-TRIFLUORO-2-(PROPIONYLAMINO)-2-{[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]AMINO}PROPANOATE apart is the combination of these functional groups within a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16F6N4O3

Molecular Weight

438.32 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)quinoxalin-2-yl]amino]propanoate

InChI

InChI=1S/C17H16F6N4O3/c1-3-11(28)26-15(17(21,22)23,14(29)30-4-2)27-13-12(16(18,19)20)24-9-7-5-6-8-10(9)25-13/h5-8H,3-4H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

VPLLKYPORSZZIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=NC2=CC=CC=C2N=C1C(F)(F)F

Origin of Product

United States

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